molecular formula C14H17NO5 B1352728 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione CAS No. 75001-08-0

2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione

Cat. No.: B1352728
CAS No.: 75001-08-0
M. Wt: 279.29 g/mol
InChI Key: XHEZLQRARQJFLN-UHFFFAOYSA-N
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Description

2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione is a chemical compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . This compound is known for its unique structure, which includes an isoindole-1,3-dione core linked to a hydroxyethoxy ethyl chain. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione typically involves the reaction of 2-[2-(2-chloroethoxy)ethoxy]ethanol with potassium phthalimide . The reaction proceeds under mild conditions, usually at room temperature, and involves the substitution of the chlorine atom with the phthalimide group, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione
  • 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine

Uniqueness

2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies.

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-6-8-20-10-9-19-7-5-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEZLQRARQJFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457030
Record name 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75001-08-0
Record name 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A process for preparing (-)-2-{[2-(2-Amino-ethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine, the compound of formula XXIV: ##STR77## wherein 2-[2-(2-chloroethoxy)ethoxy]ethanol is condensed with potassium phthalimide, in dimethylformamide in the heated state, to form 2-[2-(2-phthalimido-ethoxy)ethoxy]ethanol, the compound of formula XIV: ##STR78## which is converted by means of Jones reagent to 2-[2-(2-phthalimidoethoxy)ethoxy] acetic acid, the compound of formula XV ##STR79## which is treated with carbonyldiimidazole and Meldrum's acid in the presence of pyridine in methylene chloride to obtain the compound of formula XVI: ##STR80## which is then reacted with (R)-2-phenyl-2-methoxyethanol, the compound of formula XVII ##STR81## to obtain the β-keto ester of formula XVIII ##STR82## which is condensed in the presence of ammonium formate in ethanol with a benzylidene compound of formula XIX ##STR83## to obtain (4R,4'R/4S,4'R)-4-(2,3-dichlorophenyl)-5-methoxycarbonyl-3-(2-methoxy-2-phenylethoxycarbonyl)-6-methyl-2-{[2-(2-phthalimidoethoxy)ethoxy]methyl}-1,4-dihydropyridine, the compound of formula XX ##STR84## and then: either: this compound is subjected to the action of aqueous sodium bicarbonate solution to obtain (4R,4'R/4S,4'R)-2-[{2-[2-(2-carboxyphenylcarboxamido)ethoxy]ethoxy}methyl]-4-(2,3-dichlorophenyl)-5-methoxycarbonyl-3-(2-methoxy-2-phenylethoxycarbonyl)-6-methyl-1,4-dihydropyridine, the compound of formula XXI: ##STR85## which is treated after separation by HPLC in the heated state with a mixture of glyme and sodium ethylate to obtain a mixture containing (-)-2-[{2-[2-(2-carboxyphenylcarboxamido)ethoxy]ethoxy}-methyl]-4-(2,3-dichlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine, the compound of formula XXII: ##STR86## and its homolog substituted at the 5-position with an ethoxycarbonyl radical, or: the compound of formula XX is separated by chromatography on a silica column, using a mixture of methylene chloride and ethyl acetate (95:5 V/V) as eluant, to obtain the less polar isomer of 4-(2,3-dichlorophenyl)-5-methoxycarbonyl-3-(2-methoxy-2-phenylethoxycarbonyl)-6-methyl-2-{[2-(2-phthalimidoethoxy)ethoxy]methyl}-1,4-dihydropyridine, which is then subjected to the action of sodium ethanolate in the presence of glyme in solution in ethanol to obtain a mixture containing the compound of formula XXII and its homolog substituted at the 5-position with an ethoxycarbonyl radical, which is then subjected to the action of carbonyldiimidazole in solution in a halogenated alkane at room temperature to obtain a mixture containing (-)-4-(2,3-dichlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-{[2-(2-phthalimidoethoxy)ethoxy]methyl}-1,4-dihydropyridine, the compound of formula XXIII: ##STR87## and its homolog substituted at the 5-position with an ethoxycarbonyl radical, which mixture is then separated by (reverse phase) HPLC to obtain (-)-4-(2,3-dichlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-{[2-(2-phthalimidoethoxy)ethoxy]methyl}-1,4-dihydropyridine, which is then brought to reflux in ethanol in the presence of hydrazine hydrate to give the compound of formula XXIV, which can then be salified with a pharmaceutically-compatible organic or inorganic acid.
[Compound]
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formula XXIV
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Synthesis routes and methods II

Procedure details

188 g of 2-[2-(2-Chloroethoxy)ethoxy]ethanol and 146 g of potassium phtalimide in 700 ml of dimethylformamide are brought to 95° C. for 17 hours.
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188 g
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700 mL
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Synthesis routes and methods III

Procedure details

The subject of the present invention is also the process for preparing the (-)-2-{[2-(2-Aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine, wherein 2-[2-(2-chloroethoxy)ethoxy]ethanol is condensed with potassium phthalimide, in dimethylformamide in the heated state, to form 2-[2-(2-phtalimidoethoxy)ethoxy]ethanol the compound of the formula XIV: ##STR14## which is converted by means of Jones reagent to 2-[2-(2-phtalimidoethoxy)ethoxy]acetic acid, the compound of the formula XV: ##STR15## which is treated with carbonyldiimidazole and Meldrum's acid in the presence of pyridine in methylene chloride to obtain the compound of formula XVI: ##STR16## which is then reacted with (R)-2-phenyl-2-methoxyethanol, the compound of formula XVII: ##STR17## to obtain the β-keto ester of formula XVIII: ##STR18## which is condensed in the presence of ammonium formate in ethanol with a benzylidene compound of formula XIX: ##STR19## to obtain (4R,4'R/4S,4'R)-4-(2,3-dichlorophenyl)-5-methoxycarbonyl-3-(2-methoxy-2-phenylethoxycarbonyl)-6-methyl-2-{[2-(2-phthalimidoethoxy)ethoxy]methyl}-1,4-dihydropyridine, the compound of formula XX: ##STR20##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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